5-Azido-N-Boc-L-Norvaline

Peptide Synthesis Click Chemistry Procurement

Boc-SPPS users needing site-selective azide handles face a cost dilemma: Fmoc-δ-azido-Nva-OH is ~10-fold more expensive per gram. 5-Azido-N-Boc-L-Norvaline eliminates this trade-off, delivering full Boc-strategy compatibility at a fraction of the cost. • ~10-fold cost savings vs. Fmoc-protected azido-norvaline at multi-gram scale • δ-Azide enables CuAAC/SPAAC conjugation and on-resin Staudinger reduction to amine • Acid-stable Boc group orthogonal to azide-no reduction during SPPS cleavage

Molecular Formula C10H18N4O4
Molecular Weight 258.27 g/mol
Cat. No. B7908868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azido-N-Boc-L-Norvaline
Molecular FormulaC10H18N4O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-/m0/s1
InChIKeySZKWPJYNWXEPRJ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azido-N-Boc-L-Norvaline: A Boc-Protected, Azide-Functionalized Norvaline Building Block for SPPS and Bioorthogonal Chemistry


5-Azido-N-Boc-L-Norvaline (CAS 763139-35-1), also referred to as Boc-δ-azido-Nva-OH or Nα-Boc-Nδ-azido-L-ornithine, is a non‑canonical amino acid derivative in which the α‑amino group of L‑norvaline is protected with a tert‑butoxycarbonyl (Boc) group and the δ‑position bears an azide (–N₃) moiety . With a molecular formula of C₁₀H₁₈N₄O₄ and a molecular weight of 258.28 g mol⁻¹, the compound is typically supplied as a solid with purities ranging from 95 % to >98 % depending on the vendor and salt form . It serves as an orthogonally protected building block that enables the site‑specific introduction of azide handles into peptide sequences, facilitating downstream click‑chemistry conjugation, and its Boc protection makes it compatible with Boc‑strategy solid‑phase peptide synthesis (SPPS) .

Why Azido‑Norvaline Building Blocks Cannot Be Interchanged Without Verifying Protection Scheme and Chain‑Length Performance


Although several azido‑modified amino acids exist for click‑chemistry applications, their performance depends critically on two factors: (i) the N‑α‑protecting group (Boc vs. Fmoc) which dictates compatibility with the chosen SPPS strategy and the risk of azide reduction during cleavage , and (ii) the side‑chain length (δ‑azido‑norvaline vs. γ‑azido‑homoalanine vs. ε‑azido‑norleucine) which influences both the efficiency of ribosomal incorporation in vivo and the steric accessibility of the azide in subsequent cycloadditions [1]. Substituting 5‑Azido‑N‑Boc‑L‑Norvaline with the Fmoc‑protected analog, for instance, forces a switch from Boc‑ to Fmoc‑SPPS and increases the per‑gram cost roughly 10‑fold, while exchanging it for a shorter‑chain azido acid alters the biological incorporation yield [1]. The quantitative evidence below shows that these differences are measurable and directly impact procurement and experimental design decisions.

5‑Azido‑N‑Boc‑L‑Norvaline: Head‑to‑Head Quantitative Differentiation vs. Fmoc‑Protected and Shorter‑Chain Azido‑Amino Acids


Boc‑Protected 5‑Azido‑Norvaline Offers ∼10‑Fold Cost Advantage Over the Fmoc‑Protected Form for SPPS

When purchasing building blocks for solid‑phase peptide synthesis, the N‑α‑protecting group is the primary cost driver. 5‑Azido‑N‑Boc‑L‑Norvaline (95 % purity, free acid) is listed at $200 g⁻¹ , whereas the corresponding Fmoc‑protected azidonorvaline (≥95 % purity, Novabiochem) is priced at approximately $178 per 100 mg, equating to ∼$1,780 g⁻¹ . This represents an 8.9‑fold price premium for the Fmoc derivative.

Peptide Synthesis Click Chemistry Procurement

5‑Azido‑Norvaline Enables Detectable In‑Vivo Protein Incorporation with a 15‑Fold Fluorescence Signal Over Background

In a direct comparison of azido‑amino acids as methionine surrogates in E. coli, cells expressing the outer‑membrane protein OmpC in media supplemented with 5‑azido‑L‑norvaline (3) and subsequently biotinylated via CuBr‑catalyzed azide‑alkyne cycloaddition exhibited a 15‑fold increase in median fluorescence over background in flow‑cytometry experiments [1]. Under identical conditions, the shorter homolog azidohomoalanine (2) yielded a 10‑fold improvement relative to earlier catalyst systems, while azidonorleucine (4) gave a 20‑fold increase [1]. This demonstrates that 5‑azido‑norvaline occupies a middle position in the incorporation‑efficiency hierarchy: substantially better than azidoalanine (previously considered silent), but lower than azidonorleucine [1].

Protein Engineering Bioorthogonal Chemistry Methionine Surrogates

The δ‑Azido Side‑Chain Is Stable to Standard SPPS Conditions, Avoiding Premature Reduction Observed with Other Azido‑Amino Acids

The side‑chain azido group of Fmoc‑protected azidonorvaline is documented to be completely stable to the repetitive piperidine and trifluoroacetic acid (TFA) treatments used in standard Fmoc‑SPPS . Because the azide moiety is structurally identical in the Boc‑protected analog, the same stability can be inferred for Boc‑strategy SPPS, where the azide is exposed to TFA during Boc removal and to HF or TFMSA during final cleavage. This contrasts with certain α‑azido acids (e.g., N‑terminal α‑azidoaspartate) that undergo elimination of HN₃ upon Fmoc deprotection , and with reports of by‑product formation (Δm = +12 Da) during TFA cleavage of peptides that contain both azide and Boc‑protected side chains [1]. The δ‑azido‑norvaline scaffold avoids these side reactions because the azide is located on the side chain rather than at the α‑carbon.

Solid‑Phase Peptide Synthesis Azide Stability Protecting‑Group Orthogonality

Optimal Procurement and Use Cases for 5‑Azido‑N‑Boc‑L‑Norvaline in Peptide‑Based Research and Development


Boc‑Strategy Solid‑Phase Peptide Synthesis of Click‑Functionalized Peptide Therapeutics

When a peptide sequence requires an acid‑stable protecting group and is intended for subsequent conjugation via CuAAC or SPAAC, 5‑Azido‑N‑Boc‑L‑Norvaline is the preferred building block. Its Boc group is fully orthogonal to the azide handle, and the compound can be incorporated using standard Boc‑SPPS cycles. The ∼10‑fold cost advantage over the Fmoc‑protected analog is especially impactful for medicinal chemistry programs that demand multi‑gram quantities of modified peptide.

Residue‑Specific Incorporation of Azide Handles into Recombinant Proteins in Methionine‑Auxotrophic E. coli

For structural biology or chemical biology studies that require site‑specific protein labeling, the unprotected 5‑azido‑L‑norvaline (generated by acidic Boc removal) can be used as a methionine surrogate. The JACS 2004 study demonstrates that it yields a 15‑fold fluorescence signal over background, confirming its utility for bioorthogonal detection of newly synthesized proteins [1]. Researchers can procure the Boc‑protected precursor, deprotect it in‑house, and immediately use the free amino acid for in‑vivo incorporation experiments.

Synthesis of Cyclic or Branched Peptide Libraries via On‑Resin Azide Reduction and Cyclization

The side‑chain azide of 5‑Azido‑N‑Boc‑L‑Norvaline can be selectively reduced to a primary amine using thiols or phosphines while the peptide remains on the resin. The resulting δ‑amino group can then be used for on‑resin cyclization or branching. This strategy avoids the need for an additional orthogonal protecting group (e.g., Alloc or ivDde) and leverages the inherent stability of the azide during SPPS, simplifying the synthesis of complex peptide architectures.

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